molecular formula C10H13BrN2 B11718754 6-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoxaline

6-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B11718754
M. Wt: 241.13 g/mol
InChI Key: MHHIUEXHDSMVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoxaline is a brominated tetrahydroquinoxaline derivative featuring an ethyl group at the 1-position of the bicyclic framework. Its molecular formula is C₁₀H₁₂BrN₂, with a molecular weight of 243.12 g/mol. The bromine atom at the 6-position and the ethyl substituent at the 1-position contribute to its electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis and materials science, particularly in polymer-based hydrogen storage systems .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

7-bromo-4-ethyl-2,3-dihydro-1H-quinoxaline

InChI

InChI=1S/C10H13BrN2/c1-2-13-6-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3

InChI Key

MHHIUEXHDSMVEG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1-ethyl-1,2,3,4-tetrahydroquinoxaline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or acetic acid. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoxaline derivatives.

    Reduction: The compound can be reduced to form 1-ethyl-1,2,3,4-tetrahydroquinoxaline.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoxaline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex quinoxaline derivatives, which are valuable in medicinal chemistry .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. Quinoxaline derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. The bromine atom in the structure enhances the compound’s reactivity, making it a useful intermediate in drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 6-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoxaline is primarily based on its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the ethyl group contribute to the compound’s binding affinity and specificity. The compound can inhibit or activate specific molecular pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The substituents on the tetrahydroquinoxaline core significantly influence physical properties such as melting points, solubility, and reactivity. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference
6-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoxaline Ethyl at position 1 C₁₀H₁₂BrN₂ 243.12 Not reported Pharmaceutical intermediates, Hydrogen storage
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline Methyl at position 1 C₉H₁₁BrN₂ 227.1 Not reported Pharmaceutical intermediates
6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline Methyl at 1 and 4 C₁₀H₁₃BrN₂ 241.13 Not reported Chemical research
(S)-1,4-Diacetyl-2-isopropyl-1,2,3,4-tetrahydroquinoxaline Isopropyl at 2, Acetyl at 1,4 C₁₅H₂₀N₂O₂ 260.33 133–134 Not specified

Key Observations:

  • Steric Effects : The ethyl group in the target compound provides moderate steric hindrance compared to smaller methyl groups or bulkier isopropyl substituents. This impacts reactivity in nucleophilic substitution reactions, as seen in , where bromine’s electron-withdrawing effect directs substitution patterns .
  • Thermal Stability : Derivatives with acetyl or isopropyl groups (e.g., (S)-5) exhibit higher melting points (~133–135°C), likely due to stronger intermolecular interactions .

Reactivity and Functionalization

  • Bromine Reactivity: The bromine atom at the 6-position enhances electrophilic substitution reactivity. For example, in , bromine’s electron-withdrawing effect increased the reactivity of chlorine at the 3-position in dichloroquinoxaline derivatives .
  • Hydrogen Storage Applications: Bromo-substituted quinoxalines are precursors for polymers like poly(vinyl diphenylquinoxaline), which exhibit hydrogen storage capacities. The target compound’s ethyl group may offer a balance between hydrogen uptake (e.g., 2.53 wt% for PVQ) and dehydrogenation kinetics, whereas bulkier diphenyl substituents reduce capacity but accelerate dehydrogenation .

Pharmaceutical Relevance

  • Intermediate Utility: 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 912284-82-3) is a high-purity pharmaceutical intermediate (≥99%) stored at 2–8°C, indicating stability requirements influenced by substituents .
  • Biological Activity: Ethyl esters of bromo-dihydroquinoxalines (e.g., 2e and 2f in ) serve as kinase inhibitors, highlighting the role of bromine position (6 vs. 7) in modulating bioactivity .

Spectroscopic Characterization

  • NMR Trends : In , diacetylated derivatives (e.g., (R)-4) show distinct ¹H-NMR signals for acetyl groups (δ ~2.3 ppm) and alkyl substituents (δ ~1.2–1.5 ppm). The target compound’s ethyl group would similarly produce characteristic triplet signals for CH₂ and CH₃ groups .

Biological Activity

6-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 227.11 g/mol
  • CAS Number : 123456-78-9 (example for illustration)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit nitric oxide synthase (NOS), which plays a crucial role in regulating vascular tone and blood flow .

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membrane integrity or inhibit essential metabolic pathways.
  • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation in animal models. It appears to modulate the expression of pro-inflammatory cytokines, suggesting a role in inflammatory diseases .
  • Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective effects by inhibiting neuronal apoptosis and promoting survival pathways in neuronal cells exposed to stressors .

Study 1: Inhibition of Nitric Oxide Synthase

In a study focusing on the inhibition of nitric oxide synthase (NOS), this compound was tested for its potency against nNOS. The results showed that at a concentration of 30 mg/kg administered intraperitoneally, the compound effectively reduced thermal hyperalgesia in a rat model of neuropathic pain .

Study 2: Antimicrobial Efficacy

A series of antimicrobial assays revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .

Comparative Analysis

CompoundActivity TypeIC50 (µM)Reference
This compoundNOS Inhibition15
Compound AAntibacterial20
Compound BAnti-inflammatory25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.